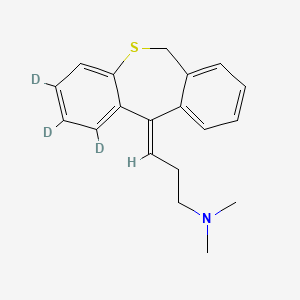

Dothiepin-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

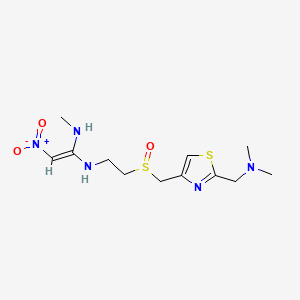

Dothiepin is synthesized through complex organic reactions involving multiple steps to ensure the desired structure and pharmacological activity. A notable study highlights the effect of different acids on the formation of E and Z isomers of dothiepin during its synthesis. The use of various acid catalysts influences the formation of these isomers, with characterization achieved through HPLC and NMR techniques, indicating that E-isomer is the major component (Gopal et al., 2010).

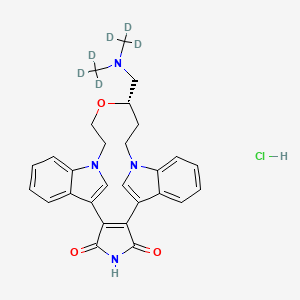

Molecular Structure Analysis

The molecular structure of dothiepin and related compounds has been explored through spectroscopic, electrochemical, and molecular docking studies. These studies reveal insights into the interaction of dothiepin with biological molecules such as bovine serum albumin (BSA) and DNA bases. For example, strong fluorescence quenching observed upon interaction of dothiepin with BSA suggests significant binding and interaction mechanisms, including hydrophobic and hydrogen bonding interactions (Rajendiran & Thulasidhasan, 2016).

Chemical Reactions and Properties

Dothiepin undergoes various chemical reactions under different conditions. Photocatalytic degradation studies, for instance, provide insight into the chemical reactivity of dothiepin under light exposure, showing how specific conditions can lead to the breakdown of the compound into different byproducts (Liu et al., 2019). Additionally, the photochemical stability of dothiepin in aqueous solutions reveals its susceptibility to decomposition when exposed to light, leading to the formation of various degradation products (Tammilehto & Torniainen, 1989).

Physical Properties Analysis

The physical properties of dothiepin, such as its solubility, melting point, and stability, are essential for its formulation and therapeutic efficacy. While specific studies on these properties are scarce in the context of dothiepin-d3, general research on dothiepin suggests its stability under various conditions and the importance of formulation strategies to enhance its bioavailability and therapeutic effect.

Chemical Properties Analysis

Dothiepin's chemical properties, including its reactivity with other substances, ionization, and interaction with biological molecules, are crucial for understanding its mechanism of action and potential side effects. The interaction of dothiepin with cyclodextrin macrocycles, for example, has been studied to understand its inclusion complexation behavior, revealing how dothiepin forms different types of inclusion complexes, affecting its solubility and bioavailability (Rajendiran et al., 2014).

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Dothiepin

Dothiepin, also known as dosulepin, has been the focus of various analytical research studies aiming to develop sensitive and accurate methods for its detection and quantification in pharmaceutical formulations. One study developed extractive spectrophotometric methods for determining dothiepin in its pure form and in pharmaceutical products, highlighting its efficacy in treating major depressive disorders with potentially fewer side effects and less cardiotoxicity than other compounds, which may make it particularly useful for treating anxious depressed patients and those with underlying cardiac issues (C. Rambabu, 2017). Furthermore, kinetic spectrophotometric methods have been described, offering simple and sensitive approaches for the drug’s determination in bulk and dosage forms (E. Taha, 2003).

Host-Guest Chemistry

Dothiepin's interaction with cyclodextrin macrocycles has been extensively studied, revealing the drug's inclusion complexation behavior with α-CD and β-CD. These studies, which utilized a combination of absorption, fluorescence, and other spectroscopic methods, have provided insights into the supramolecular chemistry of dothiepin and its potential applications in drug delivery systems (N. Rajendiran et al., 2014).

Interaction with Biological Molecules

Further research has focused on dothiepin's interaction with bovine serum albumin (BSA) and DNA bases, using spectroscopic and electrochemical studies. These interactions are crucial for understanding the drug's pharmacokinetics and pharmacodynamics, as well as its potential side effects and mechanisms of action at the molecular level (N. Rajendiran & J. Thulasidhasan, 2016).

Novel Analytical Techniques

Innovations in analytical techniques for dothiepin have also been reported, such as the development and validation of a visible spectrophotometric method for quantitatively estimating dothiepin in pure and tablet forms. These advancements offer more sensitive, rapid, and cost-effective methods for the quality control and assurance of dothiepin-containing pharmaceuticals (H. Revanasiddappa & S. M. Mallegowda, 2013).

Wirkmechanismus

Target of Action

Dothiepin-d3, also known as Dosulepin-d3, is a tricyclic antidepressant . Its primary targets are the norepinephrine and serotonin neurotransmitters . These neurotransmitters play crucial roles in mood regulation, with imbalances often associated with depressive disorders .

Mode of Action

This compound acts by inhibiting the reuptake of norepinephrine and serotonin . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood .

Biochemical Pathways

The action of this compound primarily affects the noradrenergic and serotonergic pathways . By inhibiting the reuptake of norepinephrine and serotonin, this compound prolongs their action and enhances their effects . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .

Pharmacokinetics

Studies on related tricyclic antidepressants suggest that they are well absorbed from the gastrointestinal tract and undergo extensive metabolism . The metabolites formed by N-dealkylation contribute to overall poor pharmacokinetics and efficacy . Deuteration of the methyl groups at metabolically active sites has been reported to improve bioavailability and overall effectiveness .

Result of Action

The molecular and cellular effects of this compound’s action involve an increase in the synaptic concentrations of norepinephrine and serotonin . This results in enhanced neurotransmission and improved mood, which is beneficial in the treatment of depressive disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that factors such as diet, lifestyle, and overall health can influence the metabolism and effectiveness of many drugs . Therefore, these factors could potentially influence the action of this compound as well.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3E)-N,N-dimethyl-3-(1,2,3-trideuterio-6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i5D,6D,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-TVUQWVDKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1)SCC3=CC=CC=C3/C2=C\CCN(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tripotassium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B1147074.png)